Cas no 52911-59-8 (2,3-Dimethyl-5-nitrobenzonitrile)

2,3-Dimethyl-5-nitrobenzonitrile is a nitrated aromatic compound featuring a cyano group and two methyl substituents on the benzene ring. Its molecular structure, characterized by the electron-withdrawing nitro and cyano groups, makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s high purity and stability under standard conditions ensure consistent performance in reactions such as nucleophilic substitutions or reductions. Its well-defined reactivity profile allows for precise functionalization, enabling the synthesis of complex derivatives. The presence of both nitro and cyano groups offers versatility in further chemical modifications, making it a useful building block in research and industrial applications.
2,3-Dimethyl-5-nitrobenzonitrile structure
52911-59-8 structure
商品名:2,3-Dimethyl-5-nitrobenzonitrile
CAS番号:52911-59-8
MF:C9H8N2O2
メガワット:176.172021865845
CID:4715029

2,3-Dimethyl-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 2,3-Dimethyl-5-nitrobenzonitrile
    • インチ: 1S/C9H8N2O2/c1-6-3-9(11(12)13)4-8(5-10)7(6)2/h3-4H,1-2H3
    • InChIKey: YXFPBICFZVMJFS-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=C(C#N)C(C)=C(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 250
  • トポロジー分子極性表面積: 69.6

2,3-Dimethyl-5-nitrobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010005764-250mg
2,3-Dimethyl-5-nitrobenzonitrile
52911-59-8 97%
250mg
$499.20 2023-09-01
Alichem
A010005764-500mg
2,3-Dimethyl-5-nitrobenzonitrile
52911-59-8 97%
500mg
$782.40 2023-09-01
Alichem
A010005764-1g
2,3-Dimethyl-5-nitrobenzonitrile
52911-59-8 97%
1g
$1460.20 2023-09-01

2,3-Dimethyl-5-nitrobenzonitrile 関連文献

  • 1. Electrophilic aromatic substitution. Part 29. The kinetics and products of the solvolyses in aqueous sulphuric acids of 2-cyano-3,4-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate: the non-occurrence of an intramolecular 1,3-migration of the nitro-group in the solvolytic reactions of the diene. The kinetics and products of nitration of 2,3-and 3,4-dimethylbenzonitrile
    Colin Bloomfield,Roy B. Moodie,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1983 1003
  • 2. 1,4-Dienes from the nitration of 2,3- and 3,4-dimethylbenzonitriles and a 1,3-rearrangement of a nitro-group
    Alfred Fischer,Colin C. Greig J. Chem. Soc. Chem. Commun. 1973 396a
  • 3. 1,4-Dienes from the nitration of 2,3- and 3,4-dimethylbenzonitriles and a 1,3-rearrangement of a nitro-group
    Alfred Fischer,Colin C. Greig J. Chem. Soc. Chem. Commun. 1973 396a

2,3-Dimethyl-5-nitrobenzonitrileに関する追加情報

Introduction to 2,3-Dimethyl-5-nitrobenzonitrile (CAS No. 52911-59-8)

2,3-Dimethyl-5-nitrobenzonitrile, identified by its Chemical Abstracts Service (CAS) number 52911-59-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic nitro compound features a benzonitrile core substituted with two methyl groups at the 2 and 3 positions, and a nitro group at the 5 position. Its unique structural configuration makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.

The compound's molecular structure, consisting of a benzene ring with nitrile and nitro functional groups, contributes to its reactivity and utility in various chemical transformations. The presence of the nitro group introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively. These properties make 2,3-Dimethyl-5-nitrobenzonitrile a versatile building block for more complex molecules.

In recent years, 2,3-Dimethyl-5-nitrobenzonitrile has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery. Researchers have explored its derivatives as intermediates for synthesizing bioactive molecules with therapeutic properties. For instance, modifications of the nitro group can lead to compounds with antimicrobial or anti-inflammatory effects. Additionally, the benzonitrile moiety is frequently incorporated into pharmacophores that interact with biological targets, enhancing drug efficacy and selectivity.

One notable area of research involves the use of 2,3-Dimethyl-5-nitrobenzonitrile in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the compound's structural features, chemists have developed novel kinase inhibitors that exhibit improved binding affinity and reduced toxicity compared to existing drugs. These advancements highlight the importance of 2,3-Dimethyl-5-nitrobenzonitrile as a scaffold for developing next-generation therapeutics.

Another emerging application of 2,3-Dimethyl-5-nitrobenzonitrile is in materials science. The compound's ability to undergo polymerization reactions has been exploited to create advanced polymers with tailored properties. These polymers find use in coatings, adhesives, and electronic materials due to their thermal stability and chemical resistance. Furthermore, researchers have investigated its potential as a precursor for conductive polymers, which are essential components in flexible electronics and sensors.

The synthesis of 2,3-Dimethyl-5-nitrobenzonitrile typically involves nitration and cyanation reactions on a methyl-substituted benzene ring. The precise regioselectivity of these reactions is critical to obtaining the desired product with high yield and purity. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste generation and energy consumption. Such improvements align with the growing emphasis on sustainable chemistry practices in industrial applications.

In academic research, 2,3-Dimethyl-5-nitrobenzonitrile has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure allows chemists to probe electronic effects and steric influences on reaction outcomes. These studies contribute to a deeper understanding of organic transformations and inform the design of more efficient synthetic strategies for complex molecules.

The pharmaceutical industry has also shown interest in 2,3-Dimethyl-5-nitrobenzonitrile due to its potential as a starting material for drug candidates. Collaborative efforts between academia and industry have led to innovative approaches for modifying its structure to achieve desired pharmacological effects. For example, functionalization at the nitrile or methyl positions can alter metabolic stability or binding interactions with biological targets. Such modifications are essential for optimizing drug candidates throughout the development pipeline.

Future research directions may explore novel derivatives of 2,3-Dimethyl-5-nitrobenzonitrile with enhanced bioactivity or improved physicochemical properties. Techniques such as computational modeling and high-throughput screening will likely play key roles in identifying promising candidates for further investigation. Additionally, green chemistry principles may guide future synthetic efforts to minimize environmental impact while maintaining high efficiency.

In summary,2,3-Dimethyl-5-nitrobenzonitrile (CAS No. 52911-59-8) is a multifaceted compound with significant applications in pharmaceuticals、materials science,and organic synthesis。 Its unique structural features make it a valuable intermediate for developing bioactive molecules、advanced polymers,and sustainable chemical processes。 As research continues,the potential uses of this compound are expected to expand,driven by innovations in synthetic chemistry and interdisciplinary collaborations.

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